molecular formula C10H11BF3KO B12508134 Potassium [3-(benzyloxy)prop-1-en-1-yl]trifluoroboranuide

Potassium [3-(benzyloxy)prop-1-en-1-yl]trifluoroboranuide

Cat. No.: B12508134
M. Wt: 254.10 g/mol
InChI Key: BRIUOQSJMWLSBJ-UHFFFAOYSA-N
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Description

Potassium [3-(benzyloxy)prop-1-en-1-yl]trifluoroboranuide is a chemical compound with the molecular formula C10H11BF3KO. It is a trifluoroborate derivative, which is often used in various organic synthesis reactions due to its stability and reactivity. This compound is particularly notable for its applications in cross-coupling reactions, which are essential in the formation of carbon-carbon bonds in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium [3-(benzyloxy)prop-1-en-1-yl]trifluoroboranuide can be synthesized through a series of chemical reactions. One common method involves the reaction of 3-(benzyloxy)prop-1-en-1-ylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then cooled to -20°C to ensure the stability of the product .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Potassium [3-(benzyloxy)prop-1-en-1-yl]trifluoroboranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can produce alkanes. Substitution reactions can result in a variety of functionalized organic compounds .

Scientific Research Applications

Potassium [3-(benzyloxy)prop-1-en-1-yl]trifluoroboranuide has several scientific research applications:

Mechanism of Action

The mechanism of action of potassium [3-(benzyloxy)prop-1-en-1-yl]trifluoroboranuide involves its ability to participate in cross-coupling reactions. The trifluoroborate group acts as a nucleophile, reacting with electrophilic species to form new carbon-carbon bonds. This process is often catalyzed by transition metals such as palladium or nickel, which facilitate the formation of the desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium [3-(benzyloxy)prop-1-en-1-yl]trifluoroboranuide is unique due to its specific structure, which allows for selective reactivity in cross-coupling reactions. Its stability under various reaction conditions and its ability to form strong carbon-carbon bonds make it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C10H11BF3KO

Molecular Weight

254.10 g/mol

IUPAC Name

potassium;trifluoro(3-phenylmethoxyprop-1-enyl)boranuide

InChI

InChI=1S/C10H11BF3O.K/c12-11(13,14)7-4-8-15-9-10-5-2-1-3-6-10;/h1-7H,8-9H2;/q-1;+1

InChI Key

BRIUOQSJMWLSBJ-UHFFFAOYSA-N

Canonical SMILES

[B-](C=CCOCC1=CC=CC=C1)(F)(F)F.[K+]

Origin of Product

United States

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